molecular formula C18H23ClN4O5 B2444602 Methyl 4-(2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride CAS No. 1351599-90-0

Methyl 4-(2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2444602
CAS No.: 1351599-90-0
M. Wt: 410.86
InChI Key: VEOKZOGQDJJWQP-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride” is a complex organic compound. It contains an isoindolinone group, which is a type of heterocyclic compound found in a variety of natural products and synthetic biologically active compounds .


Synthesis Analysis

While the specific synthesis process for this compound is not available, related compounds have been synthesized through various methods. For instance, one method involves the alkylation of the corresponding N-oxide . Another method involves the desoxy-chlorination of a related compound and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione .

Scientific Research Applications

Medicinal Chemistry Applications This compound and its derivatives are primarily explored for their potential in medicinal chemistry, particularly in the design and synthesis of pharmacologically active molecules. For instance, the synthesis and evaluation of quinazolinone-arylpiperazine derivatives, including those related to the compound , have shown promise as α1-adrenoceptor antagonists with potential hypotensive activity (Abou-Seri, Abouzid, & Abou El Ella, 2011). These findings highlight the compound's relevance in developing new therapeutic agents targeting cardiovascular diseases.

Anticonvulsant and Neuroprotective Properties Research has also identified anticonvulsant properties in related compounds, indicating potential applications in treating neurological disorders such as epilepsy. For example, acetamide derivatives of phthalimide and its analogs, structurally similar to the compound , demonstrated significant anticonvulsant activity in preclinical models (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011). This suggests that Methyl 4-(2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride could be a precursor or a structural motif in designing new anticonvulsant drugs.

Antimicrobial and Antitubercular Activity Several studies have evaluated the antimicrobial and antitubercular activities of compounds structurally related to this compound. Some derivatives have shown promising activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Akhaja & Raval, 2013). The broad spectrum of antimicrobial activity also highlights the compound's utility in discovering new antibiotics.

Anticancer Research In cancer research, derivatives of the compound have been studied for their anticancer activities. The metabolism and anticancer activity of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, a related compound, were investigated, showing promising results in preclinical cancer models (Jiang, Ling, Han, Li, & Cui, 2007). This suggests the potential for derivatives of this compound in developing new anticancer agents.

Properties

IUPAC Name

methyl 4-[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]ethyl]piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5.ClH/c1-27-18(26)21-10-8-20(9-11-21)7-6-19-15(23)12-22-16(24)13-4-2-3-5-14(13)17(22)25;/h2-5H,6-12H2,1H3,(H,19,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOKZOGQDJJWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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